molecular formula C16H17N3O3 B268229 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Katalognummer B268229
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: KPKUJEAUSSQLSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-2, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. MI-2 is a promising drug candidate that has been shown to selectively inhibit the activity of the MYC transcription factor, which is frequently overexpressed in cancer cells.

Wirkmechanismus

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide works by binding to the MYC protein and disrupting its interaction with its binding partner, MAX. This disruption prevents MYC from binding to DNA and activating the transcription of genes that promote cell growth and survival. As a result, cells that are dependent on MYC for their survival are selectively targeted by N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, while normal cells are unaffected.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide are still being studied, but early research suggests that it has a relatively low toxicity profile and is well-tolerated in preclinical models. N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth and increased survival. It has also been shown to have antimicrobial activity against several bacterial strains, although the mechanism of action for this effect is not yet fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is its selectivity for MYC-driven cancers, which allows for targeted treatment of cancer cells while sparing normal cells. This selectivity also reduces the risk of side effects associated with traditional chemotherapy drugs. However, one limitation of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is its relatively low potency compared to other cancer drugs, which may limit its effectiveness in certain cancers. Additionally, the synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is complex and time-consuming, which may limit its availability for research purposes.

Zukünftige Richtungen

Despite its limitations, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has shown promise as a potential cancer treatment and antimicrobial agent. Future research will likely focus on improving the potency and selectivity of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, as well as developing more efficient synthesis methods. Other potential applications for N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide may include the treatment of viral infections and autoimmune diseases, although further research is needed to explore these possibilities. Overall, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide represents a promising avenue for the development of targeted cancer therapies and antimicrobial agents.

Synthesemethoden

The synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, starting with the reaction of 2-aminoisonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)glycine to form an amide intermediate, which is subsequently reacted with 4-aminobenzoyl chloride to form the final product, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. The overall yield of this process is approximately 25%, and the purity of the final product can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have potential applications in cancer research, particularly in the treatment of MYC-driven cancers. MYC is a transcription factor that is frequently overexpressed in cancer cells, and its overexpression is associated with increased tumor growth and poor prognosis. N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to selectively inhibit the activity of MYC, leading to decreased tumor growth and increased survival in preclinical models. In addition to its potential as a cancer treatment, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Eigenschaften

Produktname

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

N-[2-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-22-11-10-18-16(21)13-4-2-3-5-14(13)19-15(20)12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)

InChI-Schlüssel

KPKUJEAUSSQLSZ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2

Kanonische SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.